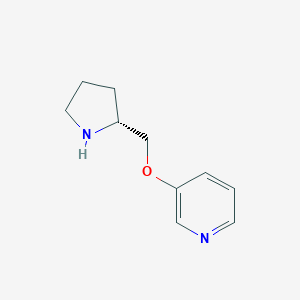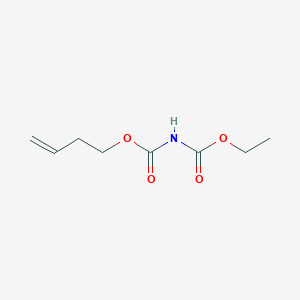
ethyl N-but-3-enoxycarbonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethoxycarbonyl)carbamic acid 3-butenyl ester is a chemical compound with the molecular formula C8H13NO4. It is an ester derivative of carbamic acid and is characterized by the presence of an ethoxycarbonyl group and a 3-butenyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxycarbonyl)carbamic acid 3-butenyl ester typically involves the esterification of carbamic acid derivatives with 3-buten-1-ol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of (Ethoxycarbonyl)carbamic acid 3-butenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (Ethoxycarbonyl)carbamic acid 3-butenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and 3-buten-1-ol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts such as titanium alkoxides or enzymes.
Oxidation: The 3-butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Transesterification: Catalysts like titanium isopropoxide or lipase enzymes.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: Carbamic acid and 3-buten-1-ol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Aldehydes or carboxylic acids derived from the 3-butenyl group.
Wissenschaftliche Forschungsanwendungen
(Ethoxycarbonyl)carbamic acid 3-butenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Wirkmechanismus
The mechanism of action of (Ethoxycarbonyl)carbamic acid 3-butenyl ester primarily involves its hydrolysis to release carbamic acid and 3-buten-1-ol. The carbamic acid can further decompose to release carbon dioxide and an amine, which can participate in various biochemical pathways. The ester group provides a means for controlled release of these active components, making it useful in drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Ethyl carbamate: Similar ester structure but lacks the 3-butenyl group.
Methyl carbamate: Another ester derivative of carbamic acid with a methyl group instead of an ethoxycarbonyl group.
Butyl carbamate: Contains a butyl group instead of the 3-butenyl group.
Uniqueness: (Ethoxycarbonyl)carbamic acid 3-butenyl ester is unique due to the presence of both an ethoxycarbonyl group and a 3-butenyl ester group. This combination imparts distinct reactivity and potential for controlled hydrolysis, making it valuable in various applications, particularly in drug delivery and organic synthesis.
Eigenschaften
CAS-Nummer |
188193-24-0 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
ethyl N-but-3-enoxycarbonylcarbamate |
InChI |
InChI=1S/C8H13NO4/c1-3-5-6-13-8(11)9-7(10)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11) |
InChI-Schlüssel |
VRGRUPWUYOQPFN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)OCCC=C |
Kanonische SMILES |
CCOC(=O)NC(=O)OCCC=C |
Synonyme |
Imidodicarbonic acid, 3-butenyl ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




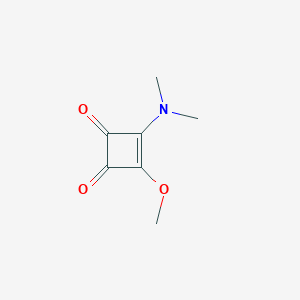
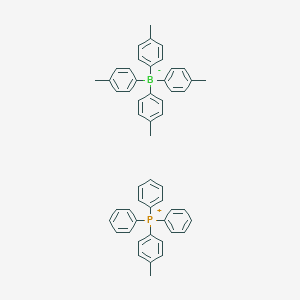
![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B61109.png)
![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)


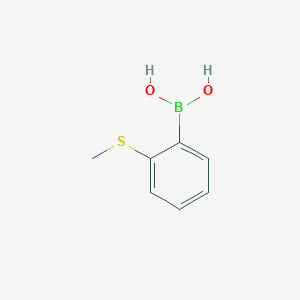
![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)

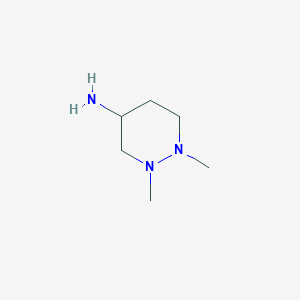
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)
